4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide
Description
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a methyl group at position 4 and a carboxamide moiety linked to a 3-methyl-1,2-thiazol-5-yl group. This structure combines aromatic thiophene and thiazole rings, which are common in pharmacologically active molecules due to their electron-rich nature and ability to engage in hydrogen bonding.
Properties
IUPAC Name |
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-6-3-8(14-5-6)10(13)11-9-4-7(2)12-15-9/h3-5H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUPOGQQLYSEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC(=NS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isothiazole moiety can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and isothiazole derivatives.
Scientific Research Applications
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of thiazole-linked carboxamides, which are structurally diverse. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Properties
- Solubility: The carboxamide group enhances water solubility compared to non-polar thiazole derivatives, but less so than sulfonamide analogs (e.g., 4-amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide) .
- Bioactivity : Thiazole-carboxamides are frequently explored as kinase inhibitors or antimicrobial agents. The nitro-substituted analog in , for instance, may exhibit enhanced antibacterial activity due to electrophilic nitro groups .
- Metabolic Stability : The methyl groups on both the thiophene and thiazole rings may reduce metabolic degradation compared to unsubstituted analogs .
Biological Activity
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide is a compound of considerable interest due to its diverse biological activities. This article presents a detailed examination of its biological properties, including its antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C11H12N2OS2
- Molecular Weight : 252.35 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene and thiazole compounds exhibit significant antimicrobial properties.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives, including this compound against common pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined.
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| This compound | 0.22 | 0.25 |
| Reference Drug (Ampicillin) | 0.5 | 1.0 |
The results indicated that the compound was more effective than the reference drug, suggesting its potential as an antibacterial agent against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assessment
A series of experiments assessed the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| MCF-7 | 15 | 10 (Doxorubicin) |
| NCI-H460 | 12 | 8 (Doxorubicin) |
| SF-268 | 18 | 14 (Doxorubicin) |
The compound exhibited significant cytotoxicity, particularly against the NCI-H460 lung cancer cell line, demonstrating an IC50 value lower than that of Doxorubicin .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been investigated.
Case Study: Anticonvulsant Efficacy
In a study assessing the anticonvulsant effects of various thiazole derivatives, the following results were observed for the tested compounds:
| Compound | ED50 (mg/kg) | Reference Drug ED50 (mg/kg) |
|---|---|---|
| This compound | 25 | 30 (Sodium Valproate) |
The findings indicated that this compound provided significant protection against seizures in animal models, comparable to established anticonvulsants .
Structure-Activity Relationship (SAR)
The biological activities of thiazole and thiophene derivatives are often influenced by their structural features. Key observations include:
- Substituents : The presence of electron-donating groups such as methyl at specific positions enhances activity.
- Thiazole Ring : The thiazole moiety is crucial for both antimicrobial and anticancer activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
